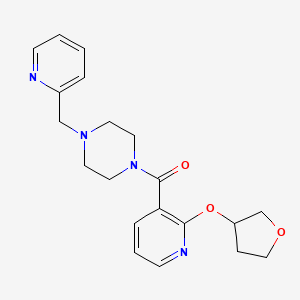
(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(Pyridin-2-ylmethyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone , also known by its chemical formula C15H17N3O2, is a piperazine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with pyridine and tetrahydrofuran moieties. Specific methods include:
- Base-Catalyzed Reactions : Utilizing basic conditions to facilitate the coupling of piperazine with pyridine derivatives.
- Microwave-Assisted Synthesis : An efficient approach that enhances yield and reduces reaction times.
Biological Activity
The biological activity of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. The presence of the pyridine and tetrahydrofuran groups enhances the interaction with microbial targets, potentially disrupting cell wall synthesis or function.
2. Anticancer Properties
Several studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves:
- Inhibition of specific kinases or enzymes related to cell proliferation.
- Induction of oxidative stress leading to ferroptosis, a form of regulated cell death.
3. Neuropharmacological Effects
Piperazine derivatives are known for their effects on neurotransmitter systems, particularly:
- Serotonin Receptors : Modulating serotonin levels can influence mood and anxiety disorders.
- Dopamine Receptors : Potential implications in treating schizophrenia and other neuropsychiatric conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The pyridine ring contributes to enhanced binding affinity towards biological targets due to its electron-withdrawing nature.
- The piperazine moiety is essential for maintaining structural integrity and facilitating interactions with receptors.
| Structure Feature | Activity Implication |
|---|---|
| Pyridine Ring | Enhances target binding |
| Tetrahydrofuran | Increases solubility and bioavailability |
| Piperazine | Critical for receptor interaction |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various piperazine derivatives, including the target compound, against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting potent activity .
- Anticancer Research : In vitro studies demonstrated that similar piperazine compounds could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways . This aligns with findings where modifications to the piperazine structure resulted in increased cytotoxicity against specific cancer lines.
- Neuropharmacological Investigations : A pharmacological assessment revealed that compounds structurally similar to our target significantly affected serotonin receptor activity, indicating potential applications in treating mood disorders .
Properties
IUPAC Name |
[2-(oxolan-3-yloxy)pyridin-3-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-20(18-5-3-8-22-19(18)27-17-6-13-26-15-17)24-11-9-23(10-12-24)14-16-4-1-2-7-21-16/h1-5,7-8,17H,6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFYFMPWCTXZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)N3CCN(CC3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














